molecular formula C22H23ClN2O3S B2358585 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide CAS No. 893288-68-1

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide

Cat. No.: B2358585
CAS No.: 893288-68-1
M. Wt: 430.95
InChI Key: JCARZKSYEJMRGJ-UHFFFAOYSA-N
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Description

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide is a complex organic compound that features a sulfonyl group attached to an indole ring, which is further connected to a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The sulfonyl group is introduced through sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine.

The final step involves the coupling of the sulfonylated indole with N-cyclopentylacetamide. This can be achieved through amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation step and automated systems for the coupling reactions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of indole N-oxide.

    Reduction: Conversion to the corresponding sulfide.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving indole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide: Lacks the chlorine atom on the benzyl group.

    2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide: Has a methyl group instead of a cyclopentyl group.

Uniqueness

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The cyclopentyl group can also affect the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c23-19-11-5-1-7-16(19)15-29(27,28)21-13-25(20-12-6-4-10-18(20)21)14-22(26)24-17-8-2-3-9-17/h1,4-7,10-13,17H,2-3,8-9,14-15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCARZKSYEJMRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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